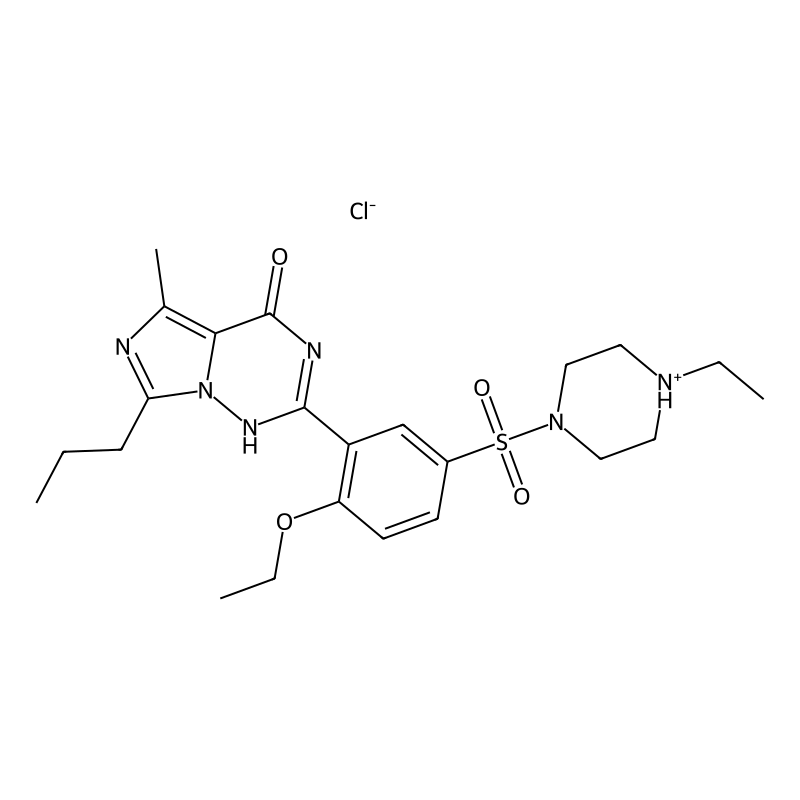

Vardenafil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding the Mechanism of Erection:

Vardenafil acts by inhibiting phosphodiesterase-5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is a signaling molecule crucial for relaxation of smooth muscle tissue in the corpus cavernosum, the spongy tissue in the penis that fills with blood during erection. By inhibiting PDE5, vardenafil increases cGMP levels, leading to improved blood flow and erection.

This mechanism of action has made vardenafil a valuable tool in studies investigating the physiology of erection. Researchers can use vardenafil to probe the role of PDE5 and cGMP signaling in penile function and assess the effectiveness of new medications targeting this pathway [].

Source

[] Journal of Andrology, "Phosphodiesterase-5 Inhibition for Erectile Dysfunction: An Update on Mechanisms of Action"()

Pulmonary Arterial Hypertension (PAH):

PAH is a progressive condition characterized by high blood pressure in the arteries supplying the lungs. Vardenafil, along with other PDE5 inhibitors, has shown promise as a potential treatment for PAH. Similar to its action in erectile dysfunction, vardenafil relaxes the smooth muscle cells in the pulmonary arteries, leading to improved blood flow and reduced blood pressure.

Research is ongoing to determine the long-term efficacy and safety of vardenafil for PAH treatment. However, initial studies suggest it may be a beneficial option for some patients [].

Source

[] National Institutes of Health, "Pulmonary Arterial Hypertension"()

Other Potential Applications:

Vardenafil's ability to improve blood flow and its vasodilatory effects are being explored in other research areas. Some studies are investigating its potential role in treating heart failure, Raynaud's disease (a condition affecting blood flow in the fingers and toes), and even altitude sickness [].

Vardenafil hydrochloride is classified as a phosphodiesterase type 5 inhibitor. It was approved by the Food and Drug Administration in 2003 for the treatment of erectile dysfunction . The compound works by inhibiting the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in the corpus cavernosum of the penis, enhancing erectile function . Its chemical formula is C23H32ClN6O4S·3H2O, and it has an average molecular weight of approximately 579.11 g/mol .

Vardenafil hydrochloride works by inhibiting the PDE5 enzyme. This enzyme is responsible for breaking down a molecule called cyclic guanosine monophosphate (cGMP) in the body. cGMP plays a crucial role in relaxation of smooth muscle tissue, including the muscles in the penis. By inhibiting PDE5, vardenafil hydrochloride increases cGMP levels, leading to improved blood flow and the ability to achieve an erection during sexual stimulation [].

- Formation of the imidazo[4,3-f][1,2,4]triazinone structure.

- Introduction of the ethoxy group and piperazine moiety.

- Final conversion into the hydrochloride salt form for stability and bioavailability.

The detailed synthetic pathway can involve complex organic chemistry techniques that ensure high purity and yield of the final product .

The primary biological activity of vardenafil hydrochloride is its ability to enhance erectile function. By preventing the degradation of cyclic guanosine monophosphate, it allows for prolonged vasodilation in response to sexual stimulation. The onset of action typically occurs within 60 minutes after oral administration, with effects lasting up to four hours . Importantly, sexual stimulation is required for vardenafil to exert its effects; it does not induce an erection in the absence of such stimulation .

Vardenafil can interact with several medications and substances:

- Nitrates: Concurrent use with nitrates can lead to significant hypotension.

- Alpha-blockers: These may also cause low blood pressure when combined with vardenafil.

- Other medications: Caution is advised when vardenafil is used with other medications that affect blood pressure or cardiac function .

Adverse effects may include headaches, flushing, dizziness, and visual disturbances. Serious side effects such as sudden vision loss or hearing loss have been reported but are rare .

Vardenafil hydrochloride belongs to a class of drugs known as phosphodiesterase type 5 inhibitors. Other notable compounds in this category include:

| Compound | FDA Approval Year | Potency (PDE5 Inhibition) | Unique Features |

|---|---|---|---|

| Sildenafil | 1998 | Moderate | First PDE5 inhibitor; also used for pulmonary hypertension |

| Tadalafil | 2003 | High | Longer half-life; effective up to 36 hours |

| Avanafil | 2012 | High | Rapid onset; fewer side effects |

Uniqueness of Vardenafil: Compared to sildenafil and tadalafil, vardenafil has a higher potency for phosphodiesterase type 5 but lower selectivity for other phosphodiesterase isoforms than tadalafil. This characteristic may influence its side effect profile and efficacy in certain patient populations .

Historical Synthesis Routes and Key Reaction Mechanisms

The initial synthetic approach to vardenafil hydrochloride was described in patent application WO99/24433, establishing the foundational methodology for this imidazotriazinone derivative [1] [2]. The classical synthesis involves a multi-step process beginning with the construction of the imidazotriazine ring system through cyclization reactions [5].

The historical synthesis commences with a cyclization reaction of 2-ethoxybenzamidine with 2-butyramidopropionic acid and ethoxyallyl chloride to construct the imidazotriazine ring system [5]. This is followed by sulfonation to the corresponding sulfonyl chloride and subsequent condensation with 1-ethylpiperazine [5]. The traditional process involved chlorosulfonation of imidazotriazinone (2-(2-ethoxy-phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] [1] [2] [3]triazin-4-one) with excess sulfurochloridic acid, followed by decomposition of unreacted acid with a mixture of ice and water [2].

The key mechanistic step involves the formation of imidazotriazinone sulfochloride (4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] [1] [2] [3]triazin-2-yl)benzene-sulfonic acid chloride), which is separated in solid form with a 91% yield [2]. This intermediate is subsequently amidated with N-ethylpiperazine in methylene chloride to synthesize vardenafil base with a 66% yield [2].

An alternative historical route involved the separation of imidazotriazinone sulfonic acid (4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] [1] [2] [3]triazin-2-yl)benzene-sulfonic acid) from the reaction mixture by water crystallization with approximately 80% yield [2]. The dried imidazotriazinone sulfonic acid was then chlorinated with thionyl chloride in the presence of a catalytic amount of dimethylformamide to generate imidazotriazinone sulfochloride [2].

Novel Industrial-Scale Production Techniques

Contemporary industrial manufacturing has implemented significant improvements to address scalability challenges and environmental concerns. The modern synthesis process, as described in patent US9845328B2, represents a paradigm shift toward anhydrous conditions that eliminate the formation of unwanted imidazotriazinone sulfonic acid while improving purity and yield [2].

The revolutionary approach involves synthesizing vardenafil base through two chemical reactions under strictly anhydrous conditions, with water introduction delayed until the final reaction completion [2]. The first reaction employs chlorosulfonation of imidazotriazinone with sulfurochloridic acid in thionyl chloride as both chlorinating agent and solvent [2]. This methodology enables the facile removal of thionyl chloride by vacuum distillation upon reaction completion [2].

Industrial-scale production incorporates advanced solvent recovery systems. Traces of thionyl chloride and water are eliminated through additional distillation with aprotic solvents, specifically aromatic hydrocarbons and ethers, with toluene and methyltetrahydrofuran being preferred choices [2]. This approach has achieved a 20-35% increase in yield compared to traditional methods while significantly reducing reaction times [2].

The manufacturing process has been validated with three consecutive batches at commercial scale, demonstrating consistent product quality and process reliability [6]. Vivanza orodispersible tablets are manufactured using a direct-compression process where components are blended and compressed into final tablets on standard rotary presses [6].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperature)

Temperature Optimization

Modern synthesis protocols implement precise temperature control throughout the multi-step process. The chlorosulfonation reaction is preferentially conducted under reflux at the solvent boiling point (approximately 75°C) [2]. This elevated temperature significantly accelerates the reaction, reducing reaction time to approximately 1.5 hours without compromising the integrity of the synthesized compound [2].

The amidation process operates under reflux conditions at temperatures ranging from 70-100°C, with reaction continuation until imidazotriazinone sulfochloride conversion exceeds 99% [2]. For crystallization processes, controlled cooling from 40-45°C to 0-5°C is employed to achieve optimal crystal formation [2].

Solvent System Optimization

The selection of appropriate solvents represents a critical optimization parameter. Thionyl chloride serves dual functionality as both chlorinating agent and solvent, enabling streamlined processing and efficient recovery [2]. For the amidation step, aprotic solvents, particularly toluene, are preferred due to their ability to maintain anhydrous conditions [2].

In crystallization processes, water-miscible organic solvents, especially acetone with water content below 0.4% Karl Fischer, are utilized [2]. The molar ratio of vardenafil base to acetone is maintained between 1:140 and 1:150 for optimal dissolution and subsequent crystallization [2].

Catalyst and Reagent Optimization

The optimized process employs inorganic bases, specifically alkali metal carbonates, during the amidation step [2]. Anhydrous sodium carbonate in solid form is particularly preferred as a mild alkalizing agent that prevents degradation of imidazotriazinone sulfochloride while effectively binding residues of unreacted sulfurochloridic acid and acidic by-products [2].

The preferred molar ratios for optimal synthesis are: imidazotriazinone:sulfurochloridic acid:thionyl chloride at 1:2.7:11, with 2.5 molar equivalents of N-ethylpiperazine and 5.7 molar equivalents of inorganic base per mole of starting imidazotriazinone [2].

Table 1: Optimized Reaction Conditions for Vardenafil Synthesis

| Reaction Step | Temperature (°C) | Reaction Time | Key Solvent | Yield (%) |

|---|---|---|---|---|

| Chlorosulfonation | ~75 (reflux) | 1.5 hours | Thionyl chloride | Not specified |

| Amidation | 70-100 (reflux) | Until >99% conversion | Toluene | Not specified |

| Crystallization (Anhydrous Mod V) | 40-45 | 2 hours + cooling | Acetone | Not specified |

| Trihydrate Formation | 0-5 | 4-12 hours | Acetone/Water | Overall 20-35% increase vs prior art |

Patent Landscape for Synthesis and Crystallization Processes

The intellectual property landscape surrounding vardenafil hydrochloride synthesis encompasses numerous patents addressing various aspects of manufacturing and crystallization. The foundational patent US6362178, titled "2-phenyl substituted imidazotriazinones as phosphodiesterase inhibitors," expired on October 31, 2018, opening opportunities for generic manufacturing [7] [8].

Critical manufacturing patents include US9845328B2, which describes the method for manufacturing vardenafil and its salts, though this patent has expired due to fee-related issues [9] [8]. Patent US8273876, addressing medicaments containing vardenafil hydrochloride trihydrate, remains active until July 23, 2027 [8] [10].

The patent landscape reveals 107 patent family members across 43 countries, with significant protection for crystallization processes and polymorphic forms [7]. Patent US7977478B2 specifically addresses polymorphic forms of vardenafil, including detailed characterization of different crystalline modifications [11].

Recent patent activity includes US20160311827A1, which has been granted and describes advanced manufacturing methods [9]. The patent describes several methods for synthesis of vardenafil monohydrochloride trihydrate, including precipitation methods and recrystallization techniques [9].

Table 2: Key Patents in Vardenafil Synthesis and Manufacturing

| Patent Number | Title | Expiry Date | Focus Area |

|---|---|---|---|

| US9845328B2 | Method for manufacturing of vardenafil and its salts | Expired - Fee Related | Manufacturing process |

| US8273876 | Medicaments containing vardenafil hydrochloride trihydrate | Jul 23, 2027 | Formulation/crystalline forms |

| US8841446 | Medicaments containing vardenafil hydrochloride trihydrate | Jul 03, 2023 (Expired) | Formulation/crystalline forms |

| US6362178 | 2-phenyl substituted imidazotriazinones as phosphodiesterase inhibitors | Oct 31, 2018 (Expired) | Core compound structure |

| US7977478B2 | Polymorphic forms of vardenafil | Expired - Fee Related | Polymorphic forms |

Crystallization Process Patents

Patent protection for crystallization processes is particularly comprehensive. Patent US8841446 describes the conversion of crystalline anhydrous modification V to vardenafil monohydrochloride trihydrate with a melting point of 234°C through controlled hydration processes [12]. This involves contacting specific crystalline anhydrous forms of vardenafil monohydrochloride with water in organic solvents under precise conditions [12].

The crystalline anhydrous modification V is characterized by distinctive X-ray powder diffraction patterns and represents a critical intermediate for synthesizing high-melting-point trihydrate forms [2]. The conversion process requires molar ratios of anhydrous modification V to water between 1:5.3 and 1:6.8, with contact times of 4-12 hours at 0-5°C [2].

Process Optimization Patents

Manufacturing optimization patents focus on eliminating aqueous waste streams and improving overall process efficiency. Patent US13/075680 describes alternative methods for preparation and isolation of vardenafil salts with enhanced purity profiles [9]. These methods incorporate advanced purification techniques and optimized crystallization conditions to achieve pharmaceutical-grade products [9].

Table 3: Molar Ratios in Optimized Vardenafil Synthesis

| Component | Molar Ratio | Function |

|---|---|---|

| Imidazotriazinone | 1 | Starting material |

| Sulfurochloridic acid | 2.7 | Chlorinating agent |

| Thionyl chloride | 11 | Chlorinating solvent |

| N-ethylpiperazine | 2.5 | Amidation agent |

| Sodium carbonate | 5.7 | Base/neutralizing agent |

| Vardenafil base | 1 | For salt formation |

| Acetone (crystallization) | 140-150 | Dissolution medium |

| Water (trihydrate formation) | 5.3-6.8 | Hydration |

The synthesis of vardenafil hydrochloride has evolved from traditional aqueous-based methods to sophisticated anhydrous processes that deliver superior yields, enhanced purity, and reduced environmental impact [2]. The implementation of optimized reaction conditions, including precise temperature control, strategic solvent selection, and appropriate catalyst systems, has enabled successful industrial-scale manufacturing [2]. The comprehensive patent landscape provides both protection for innovative processes and opportunities for continued development as key patents expire [7] [8].

Vardenafil hydrochloride exhibits pronounced pH-dependent solubility characteristics that significantly influence its pharmaceutical behavior and bioavailability profile [1] [2] [3]. The compound demonstrates markedly enhanced solubility under acidic conditions compared to neutral or alkaline environments, reflecting its weakly basic nature with pKa values of 7.15 and 9.86 [2].

Table 1: Solubility of Vardenafil Hydrochloride Across pH Gradients

| pH | Solubility (mg/mL) | Temperature (°C) | Form |

|---|---|---|---|

| 1.0 | 8.80 | 25 | Base |

| 1.4 | 37.00 | 37 | HCl trihydrate |

| 3.0 | 1.60 | 25 | Base |

| 3.9 | 14.00 | 25 | HCl trihydrate |

| 4.0 | 38.90 | 37 | HCl trihydrate |

| 4.4 | 1.40 | 25 | HCl trihydrate |

| 5.0 | 0.16 | 25 | Base |

| 6.0 | 0.09 | 25 | Base |

| 6.8 | 0.48 | 37 | HCl trihydrate |

| 7.0 | 10.00 | 25 | HCl trihydrate |

| 7.2 | 10.00 | 25 | HCl trihydrate |

The solubility profile demonstrates a dramatic decrease from acidic to neutral pH conditions [1] [4]. At pH 1.4 and 4.0, vardenafil hydrochloride trihydrate achieves maximum solubility values of 37.0 mg/mL and 38.9 mg/mL respectively at 37°C [5]. This high solubility under acidic conditions enables complete dissolution of a 10 mg dose in less than 250 mL of water, 0.1 M hydrochloric acid, or phosphate buffers up to pH 4.5 [1].

The aqueous solubility of vardenafil hydrochloride trihydrate at 25°C is reported as 0.11 mg/mL in pure water [4], while the base form demonstrates water solubility of approximately 3.5 mg/L [6]. The solubility exhibits a precipitous decline as pH increases beyond 4.5, with values dropping to 0.16 mg/mL at pH 5.0 and further decreasing to 0.09 mg/mL at pH 6.0 [2]. This pH-dependent solubility behavior is attributed to the protonation state of the nitrogen atoms within the imidazotriazinone ring system, which affects the compound's hydrophilic character [7].

Temperature-dependent solubility studies reveal enhanced dissolution at physiological temperature (37°C) compared to ambient conditions (25°C), particularly evident in the acidic pH range [5]. The compound maintains adequate solubility in phosphate buffer systems up to pH 4.5 at 37°C, supporting its formulation requirements for oral delivery [1].

Thermal Stability and Degradation Kinetics

Vardenafil hydrochloride demonstrates complex thermal behavior characterized by multiple polymorphic forms and sequential degradation pathways [8] [9]. The compound exists in several crystalline modifications, each exhibiting distinct thermal properties and stability profiles.

Table 2: Thermal Properties of Vardenafil Hydrochloride Polymorphic Forms

| Polymorphic Form | Melting Point (°C) | Transition Type | Stability |

|---|---|---|---|

| Modification I (anhydrous) | 217 | Melting | Metastable |

| Modification II (anhydrous) | 190 | Melting | Metastable |

| Modification III (anhydrous) | 183-186 | Melting | Metastable |

| Modification IV (anhydrous) | 166 | Phase transition | Metastable |

| Modification V (anhydrous) | 234 | Melting | Stable |

| Trihydrate form | 192-198 | Melting | Thermodynamically stable |

| Base form | 215 | Melting | Stable |

Thermogravimetric analysis reveals that vardenafil hydrochloride trihydrate undergoes thermal decomposition through five distinct consecutive steps [8]. The degradation kinetics follow a well-defined pattern, with each stage corresponding to specific molecular fragmentation processes.

Table 3: Thermal Degradation Kinetics of Vardenafil Hydrochloride

| Temperature Range (°C) | Mass Loss (%) | Degradation Products | Process |

|---|---|---|---|

| 22.84-191.84 | 6.285 | HCl molecule | Dehydrochlorination |

| 191.84-245.38 | 9.342 | 3 H2O molecules | Dehydration |

| 245.38-370.60 | 40.872 | SO2, C6H13N2, C3H7, CH3 | Complex degradation |

| 370.60-476.10 | 11.077 | C3N2 | Further decomposition |

| 476.10-640.02 | 32.904 | C10H7N2O2 | Complete decomposition |

The initial thermal event occurs between 22.84°C and 191.84°C, involving the loss of the hydrogen chloride molecule with a mass loss of 6.285% (calculated: 6.303%) [8]. This dehydrochlorination process represents the most thermally labile component of the molecule. The second stage, occurring between 191.84°C and 245.38°C, corresponds to the elimination of three water molecules with a mass loss of 9.342% (calculated: 9.324%) [8].

Differential scanning calorimetry analysis of the trihydrate form shows a characteristic sharp endothermic peak at approximately 215°C, corresponding to the melting point [10]. The crystalline base form exhibits a melting point of 215°C, while various anhydrous modifications display different melting points ranging from 166°C to 234°C [9] [11].

Accelerated stability studies conducted at 40°C and 75% relative humidity for 90 days confirm zero-order degradation kinetics with a calculated t90 value of 1.52 years . These findings support the compound's chemical stability under controlled storage conditions while highlighting the importance of temperature control during processing and storage.

Hygroscopicity and Hydrate Formation Dynamics

Vardenafil hydrochloride exhibits significant hygroscopic properties, demonstrating a strong tendency to form stable hydrate structures under appropriate humidity conditions [13] [14]. The trihydrate form represents the thermodynamically stable hydrated state under ambient conditions and serves as the preferred pharmaceutical form [3] [13].

Table 4: Hygroscopicity and Hydrate Formation Characteristics

| Relative Humidity (%) | Hydration Time (hours) | Final Form | Temperature (°C) |

|---|---|---|---|

| 30 | >168 | Trihydrate maintained | 25 |

| 35 | 0.5-12 | Trihydrate formation | 25 |

| 50 | 0.5-12 | Trihydrate formation | 25 |

| 60 | 0.5-12 | Trihydrate formation | 25 |

| 70 | 4 | Trihydrate formation | 30 |

| 75 | 0.5-12 | Trihydrate formation | 80 |

| 80 | 3-72 | Trihydrate formation | 25 |

| 99 | 0.5-12 | Trihydrate formation | 25 |

The hydrate formation process exhibits remarkable sensitivity to environmental humidity conditions [13]. At relative humidity levels above 35%, the compound readily transforms from anhydrous modifications to the trihydrate form within 0.5 to 12 hours [13] [14]. This transformation occurs rapidly under standard pharmaceutical processing conditions, typically requiring 3 to 72 hours at 80% relative humidity and 25°C [15].

The trihydrate form demonstrates exceptional stability across a wide range of relative humidity conditions [13]. Even at relatively low humidity levels of 30% and 25°C, the trihydrate maintains its hydrated state for extended periods exceeding 168 hours [15]. This stability profile contrasts sharply with the highly hygroscopic nature of solvate-free vardenafil hydrochloride forms [13].

Water uptake kinetics follow first-order behavior, with the rate of hydration dependent on both relative humidity and temperature [13]. At 70% relative humidity and 30°C, complete conversion to the trihydrate form occurs within 4 hours [15]. Higher humidity levels (99%) accelerate the process, achieving complete hydration within 0.5 to 12 hours regardless of the starting anhydrous modification [13].

The molecular mechanism of hydrate formation involves the incorporation of three water molecules per vardenafil hydrochloride molecule, resulting in a theoretical water content of 9.33% by weight [16]. This hydration process is reversible under extreme drying conditions, though dehydration requires elevated temperatures exceeding 50°C [16]. Thermogravimetric analysis confirms that water loss occurs in two distinct stages: adsorbed water removal at approximately 50-100°C, followed by water of crystallization loss at approximately 190°C [16].

The crystal structure of vardenafil hydrochloride trihydrate reveals extensive hydrogen bonding networks that stabilize the hydrated form [17] [18]. The water molecules form hexagonal arrangements, creating hydrogen bonds with themselves and with chloride anions and nitrogen atoms of the vardenafil cation [18]. These structural features contribute to the thermodynamic stability of the trihydrate form under ambient conditions.

Partition Coefficients and Lipophilicity Indices

Vardenafil hydrochloride exhibits moderate lipophilicity characteristics that influence its membrane permeability and tissue distribution properties [19] [20]. The compound's lipophilic profile reflects its designed functionality as an orally bioavailable phosphodiesterase inhibitor requiring adequate membrane penetration.

Table 5: Partition Coefficients and Lipophilicity Parameters

| Parameter | Value | Method | Reference Conditions |

|---|---|---|---|

| Log P (octanol/water) | 2.18 | Experimental | Standard conditions |

| Log P (octanol/phosphate buffer pH 7) | 3.2 | Experimental | pH 7.0 |

| Log P (calculated) | 3.64 | Calculated | Computational |

| Log P (vardenafil base) | 3.64 | Literature | Standard conditions |

The experimentally determined octanol-water partition coefficient (Log P) of vardenafil hydrochloride is 2.18 under standard conditions [19]. This value indicates moderate lipophilicity, positioning the compound within the acceptable range for oral drug absorption according to Lipinski's Rule of Five [21]. The partition coefficient varies significantly with pH conditions, reflecting the ionization state of the compound.

Under physiological pH conditions (pH 7.0), the octanol-phosphate buffer partition coefficient increases to 3.2 [22], demonstrating enhanced lipophilicity at neutral pH. This pH-dependent partitioning behavior correlates with the compound's pKa values and influences its absorption characteristics across different gastrointestinal environments.

Computational predictions yield a Log P value of 3.64 for the vardenafil base [2], which aligns with literature values for the neutral species [2]. The difference between experimental values for the hydrochloride salt (2.18) and calculated values for the base (3.64) reflects the impact of salt formation on lipophilic character. The ionized hydrochloride form exhibits reduced lipophilicity compared to the neutral base, affecting its membrane permeation properties.

The lipophilicity profile supports the compound's classification as a Biopharmaceutics Classification System Class II drug, characterized by high permeability and low solubility [6]. This classification explains the observed bioavailability of approximately 15% for oral formulations [19], where dissolution rather than permeation represents the rate-limiting step for absorption.

Membrane permeability studies demonstrate that amorphous forms of vardenafil hydrochloride exhibit enhanced apparent permeability through gastrointestinal epithelium simulants, with values increasing from 6.83 × 10⁻⁶ cm/s for crystalline forms to 8.75 × 10⁻⁶ cm/s for amorphous preparations [6]. This enhancement correlates with improved apparent solubility and demonstrates the relationship between physical form and absorption characteristics.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Dates

[2]. Goldstein, I., et al., Vardenafil, a new phosphodiesterase type 5 inhibitor, in the treatment of erectile dysfunction in men with diabetes: a multicenter double-blind placebo-controlled fixed-dose study. Diabetes Care, 2003. 26(3): p. 777-83.